molecular formula C17H22ClNO4 B13369167 Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate

Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate

Cat. No.: B13369167
M. Wt: 339.8 g/mol
InChI Key: KLRKSIJDXKCQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with an ethyl ester and a 3-chlorophenoxypropanoyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate typically involves a multi-step process:

    Formation of 3-chlorophenoxypropanoyl chloride: This step involves the reaction of 3-chlorophenol with propanoyl chloride in the presence of a base such as pyridine.

    Acylation of piperidine: The 3-chlorophenoxypropanoyl chloride is then reacted with piperidine to form the intermediate 1-[2-(3-chlorophenoxy)propanoyl]piperidine.

    Esterification: The final step involves the esterification of the intermediate with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxylate: Similar structure but with a different position of the chlorine atom on the phenoxy group.

    Ethyl 1-[2-(3-bromophenoxy)propanoyl]-4-piperidinecarboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 1-[2-(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate: Similar structure but with an acetyl group instead of a propanoyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

ethyl 1-[2-(3-chlorophenoxy)propanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H22ClNO4/c1-3-22-17(21)13-7-9-19(10-8-13)16(20)12(2)23-15-6-4-5-14(18)11-15/h4-6,11-13H,3,7-10H2,1-2H3

InChI Key

KLRKSIJDXKCQRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.